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Uracil, 3,5,6-trimethyl-

Cat. No.: B14694760
CAS No.: 31408-09-0
M. Wt: 154.17 g/mol
InChI Key: JXAVGTALFKNUHV-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Methylated Uracil (B121893) Derivatives

The study of uracil derivatives is a significant area of medicinal and biological chemistry. nih.gov Modifications to the uracil scaffold, particularly at the N1, N3, C5, and C6 positions, have been extensively explored to generate analogues with a wide range of biological activities, including antiviral and antitumor properties. nih.govtaylorandfrancis.com Methylation is one of the most fundamental modifications.

Naturally occurring and synthetic methylated uracils serve as a basis for understanding the role of Uracil, 3,5,6-trimethyl-. For instance, 5-methyluracil, commonly known as thymine (B56734), is a canonical DNA base, highlighting the profound biological role of a single methyl group in differentiating DNA from RNA. wikipedia.org Other derivatives like 1-methyluracil, 3-methyluracil, and 1,3-dimethyluracil (B184088) are frequently used as models in spectroscopic and theoretical studies to understand the fundamental properties of nucleic acids. segarra-marti.comresearchgate.net Uracil, 3,5,6-trimethyl- expands this landscape by presenting a combination of methylation at both a nitrogen and two carbon atoms, offering a more complex system for study.

Significance of Methylation Patterns in Pyrimidine (B1678525) Chemistry and their Influence on Molecular Characteristics

The position and number of methyl groups on the pyrimidine ring profoundly influence the molecule's physicochemical and biological properties. DNA methylation is a crucial epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. wikipedia.orgnih.gov This process, carried out by DNA methyltransferases, typically involves the addition of a methyl group to cytosine bases, but the study of methylated pyrimidines like uracil provides insight into the recognition and function of these modifications. wikipedia.org

Methylation impacts several key molecular characteristics:

Base Stacking and Stability: The addition of methyl groups can enhance the stability of nucleic acid structures. A study using 1H NMR to investigate pyrimidine-pyrimidine stacking interactions found that increased methylation leads to a greater association tendency, suggesting that the methyl groups contribute favorably to the forces holding the molecules together in an offset stacked geometry. nih.gov C-5 alkyl derivatives of uracil and cytosine can increase the melting temperature of DNA/RNA duplexes due to hydrophobic and stacking interactions. mdpi.com

Electronic Properties: The location of the methyl group significantly alters the electronic landscape of the uracil ring. Research on the photoionization of methylated uracils found that substitution at the N3 position, located between the two carbonyl groups, has a much more pronounced effect on the photoionization decay mechanisms than methylation at the N1 or C5 positions. segarra-marti.com N3-methylation leads to a more compact energy manifold of the cation states, which can result in different decay pathways and faster decay times compared to other uracil derivatives. segarra-marti.com

Reactivity and Interactions: Alkyl groups, such as methyl groups, alter the hydrophobicity and steric profile of the uracil ring. ontosight.ai This can affect its solubility and how it interacts with enzymes and other biological molecules. ontosight.ai Modifications at the C5 and C6 positions have been shown to be critical in the development of various bioactive agents. nih.govresearchgate.net

The unique 3,5,6-trimethyl pattern suggests a combination of these effects. The N3-methylation would be expected to significantly alter its electronic behavior and photo-stability, while the C5 and C6 methyl groups would enhance its hydrophobicity and influence its stacking interactions.

Current Research Gaps and Future Opportunities for Focused Investigations on Uracil, 3,5,6-trimethyl-

Despite the rich chemistry of methylated pyrimidines, Uracil, 3,5,6-trimethyl- remains a largely uncharacterized compound. A thorough review of the scientific literature reveals significant gaps in our knowledge, which in turn present clear opportunities for future research.

Current Research Gaps:

Synthesis and Characterization: There are no published, detailed protocols for the synthesis of Uracil, 3,5,6-trimethyl-. While general methods for uracil alkylation exist, a specific and optimized route for this trimethylated derivative has not been reported.

Physicochemical Data: Essential experimental data is lacking. Properties such as melting point, solubility in various solvents, and pKa values have not been determined. Furthermore, comprehensive spectroscopic data (e.g., detailed 1H NMR, 13C NMR, IR, and UV-Vis spectra) are not available in the public domain. The only available data is computational, such as predicted collision cross-section values from its PubChem entry. uni.lu

Structural Information: The precise three-dimensional structure has not been elucidated. X-ray crystallographic analysis would be required to understand its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking patterns.

Biological Activity: There is no information regarding the biological effects of Uracil, 3,5,6-trimethyl-. Its interactions with enzymes, particularly those involved in nucleic acid metabolism like DNA methyltransferases or glycosylases, are unknown. wikipedia.orgnih.gov

Future Opportunities: The existing knowledge gaps provide a clear roadmap for future investigations. A focused research program on Uracil, 3,5,6-trimethyl- could yield valuable insights into pyrimidine chemistry.

Synthetic Exploration: Developing and optimizing a synthetic route to produce the compound in sufficient purity and quantity for detailed study is the first logical step.

Comprehensive Analysis: A full physicochemical and structural characterization is necessary. This would involve spectroscopic analysis (NMR, MS, IR), determination of physical constants, and single-crystal X-ray diffraction to provide a foundational dataset for the compound.

Photochemical Studies: Building on the findings that N3-methylation significantly alters photo-decay pathways, investigating the photophysics and photochemistry of Uracil, 3,5,6-trimethyl- could reveal unique properties and decay mechanisms. segarra-marti.com

Biological Screening: Once characterized, the compound could be screened for various biological activities. This could include assessing its potential as an inhibitor of enzymes in nucleic acid pathways or evaluating its cytotoxic effects against cancer cell lines, a common application for novel uracil derivatives. nih.govmassgeneral.org Such studies would help to place this unique molecule within the broader context of pharmacologically active pyrimidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B14694760 Uracil, 3,5,6-trimethyl- CAS No. 31408-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31408-09-0

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,5,6-trimethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-7(11)9(3)6(4)10/h1-3H3,(H,8,11)

InChI Key

JXAVGTALFKNUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N(C1=O)C)C

Origin of Product

United States

Synthetic Methodologies for Uracil, 3,5,6 Trimethyl

Synthesis of Uracil (B121893), 3,5,6-trimethyl- through Cyclization Reactions

A highly convergent and effective method for synthesizing substituted uracils is the construction of the pyrimidine (B1678525) ring from acyclic precursors. This approach allows for the incorporation of the desired substituents at the outset, avoiding potentially low-yielding and non-selective post-cyclization modifications.

The classical Biginelli-type reaction and its variations are cornerstones of pyrimidine synthesis. The standard synthesis of 6-methyluracil (B20015), for example, involves the condensation of ethyl acetoacetate (B1235776) with urea (B33335). orgsyn.org By extension, a direct synthesis of 3,5,6-trimethyluracil can be envisioned by reacting a suitably substituted β-dicarbonyl compound with a methylated urea derivative.

A logical pathway involves the cyclocondensation of 3-methyl-2,4-pentanedione (B1204033) with N-methylurea . In this reaction, the N-methylurea would provide the N1 and N3 atoms of the uracil ring, with the methyl group pre-installed at the N3 position (assuming the more nucleophilic nitrogen of N-methylurea attacks one of the carbonyls first). The 3-methyl-2,4-pentanedione would provide the C4, C5, and C6 atoms, along with the C5- and C6-methyl groups.

Table 1: Proposed Starting Materials for Cyclization Synthesis
Component A (β-Dicarbonyl)Component B (Urea Derivative)Potential Product
3-Methyl-2,4-pentanedione nih.govN-Methylurea3,5,6-Trimethyluracil
Ethyl 2-methylacetoacetateN-Methylurea3,5,6-Trimethyluracil
3-Methyl-2,4-pentanedione nih.govN,N'-Dimethylurea merckmillipore.comsigmaaldrich.com1,3,5,6-Tetramethyluracil

Another related approach involves the reaction of acetylketene with urea compounds, which has been shown to produce 6-methyluracil derivatives. researchgate.net Adapting this method with modified starting materials could also lead to the desired trimethylated product.

Derivatization of Precursor Uracil Scaffolds to Achieve 3,5,6-trimethyl- Substitution

This strategy involves starting with a uracil molecule that is already substituted and performing further chemical transformations to install the remaining methyl groups.

Pathways involving 5-Formyluracil Precursors and Condensation Reactions (e.g., Knoevenagel and Stobbe type condensations for 5-formyl-1,3,6-trimethyl uracils)

This subsection outlines a sophisticated approach where a highly functionalized precursor, 5-formyl-1,3,6-trimethyluracil, serves as the linchpin for introducing the C5-substituent.

First, the synthesis of the key precursor, 1,3,6-trimethyluracil (B79590), is required. This can be achieved through various means, including the cyclization of appropriate acyclic precursors or the exhaustive methylation of 6-methyluracil. Subsequently, a formyl group (-CHO) must be introduced at the C5 position. A standard method for this transformation on an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the C5 position of 1,3,6-trimethyluracil to yield 5-formyl-1,3,6-trimethyluracil after aqueous workup. nih.gov

Alternatively, the synthesis of 5-hydroxy-1,3,6-trimethyluracil has been reported. researchgate.net A straightforward oxidation of this 5-hydroxy derivative would provide the target 5-formyl-1,3,6-trimethyluracil.

With the 5-formyl precursor in hand, condensation reactions can be employed to build a carbon chain at the C5 position, which can then be reduced to a methyl group.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst. The initial product would be a 5-vinylidenyluracil derivative. Subsequent catalytic hydrogenation would reduce the double bond and the carboxyl group (if formed from malonic acid) to furnish the C5-methyl group.

Stobbe Condensation : The Stobbe condensation involves the reaction of an aldehyde with a succinic acid ester in the presence of a strong base. cyberleninka.ru This reaction would yield an alkylidene succinic acid or a related derivative at the C5 position, which would require further chemical steps, such as decarboxylation and reduction, to be converted into a simple methyl group.

Table 2: Proposed Derivatization via 5-Formyl-1,3,6-trimethyluracil
PrecursorReactionIntermediateSubsequent StepsFinal Product
1,3,6-TrimethyluracilVilsmeier-Haack Formylation chemistrysteps.comorganic-chemistry.orgwikipedia.org5-Formyl-1,3,6-trimethyluracilKnoevenagel condensation followed by reduction1,3,5,6-Tetramethyluracil
5-Hydroxy-1,3,6-trimethyluracil researchgate.netOxidation5-Formyl-1,3,6-trimethyluracilStobbe condensation followed by reduction/decarboxylation1,3,5,6-Tetramethyluracil

Reactions of Substituted 1,3-Dimethyluracils with Methylating Agents (e.g., leading to 1,3,6-trimethyluracil derivatives)

An alternative derivatization strategy begins with a uracil that is already methylated at the N1 and N3 positions. 1,3-Dimethyluracil (B184088) is a common starting material. The challenge then becomes the sequential introduction of methyl groups at the C6 and C5 positions.

The introduction of a C6-methyl group onto a 1,3-dimethyluracil core is not straightforward. However, one could start from 6-amino-1,3-dimethyluracil, which is synthetically accessible. sigmaaldrich.com The amino group could potentially be converted into a methyl group through a series of reactions, for example, via diazotization followed by a Sandmeyer-type reaction with a methyl-containing reagent.

Once 1,3,6-trimethyluracil is obtained, the final C5-methylation step is required. As mentioned previously, direct C5-methylation is challenging but might be achieved using strong methylating agents or by first introducing an activating group at C5 to facilitate the subsequent methylation. Research has shown that the 6-methyl group can influence the reactivity of the C5 position, making it a more effective antioxidant, which hints at its altered electronic properties and potential for chemical modification. researchgate.net

Synthesis of Uracil Derivatives Incorporating Bridging Groups (e.g., 5,6-trimethyleneuracil systems)

The synthesis of uracil derivatives with cyclic substituents, such as 5,6-trimethyleneuracil, introduces conformational rigidity to the molecule, which can be advantageous for its interaction with biological targets. These structures are typically synthesized through the condensation of a cyclic β-ketoester with urea or a related compound.

A key precursor for the synthesis of 5,6-trimethyleneuracil is α-acetyl-γ-butyrolactone. This intermediate can be synthesized through several methods. One common approach involves the condensation of γ-butyrolactone with an acetic acid ester in the presence of a strong base. The reaction mechanism involves the formation of a carbanion of γ-butyrolactone, which then reacts with the acetic acid ester. Another route is the aldol (B89426) reaction of ketene (B1206846) dimer with 2-chloroethanol, followed by an intramolecular Claisen-Schmidt condensation.

Once α-acetyl-γ-butyrolactone is obtained, it can undergo a cyclocondensation reaction with urea or its derivatives to form the 5,6-trimethyleneuracil ring system. This reaction is a variation of the well-established Biginelli reaction for pyrimidine synthesis. The general scheme involves the reaction of the β-ketoester (α-acetyl-γ-butyrolactone) with urea in the presence of an acid or base catalyst.

Table 1: Synthesis of 5,6-trimethyleneuracil Precursor (α-acetyl-γ-butyrolactone)

Starting MaterialsReaction ConditionsProductYieldReference
γ-Butyrolactone, Ethyl AcetateSodium ethoxide, Toluene, Refluxα-Acetyl-γ-butyrolactoneHigh acs.org
Ketene dimer, 2-ChloroethanolSodium alkoxide, then base-catalyzed cyclizationα-Acetyl-γ-butyrolactoneNot specified

Optimization of Synthetic Reaction Conditions and Yields for Trimethylated Uracils

The synthesis of 3,5,6-trimethyluracil typically starts from a pre-existing uracil scaffold, most commonly 6-methyluracil. chemicalbook.comorgsyn.orgnih.gov The subsequent introduction of methyl groups at the N1, N3, and C5 positions is achieved through alkylation reactions. The efficiency and regioselectivity of these alkylations are highly dependent on the reaction conditions.

The synthesis of the starting material, 6-methyluracil, is well-documented and is commonly achieved through the condensation of ethyl acetoacetate with urea. chemicalbook.comorgsyn.orgnih.gov This reaction provides a solid foundation for the subsequent methylation steps.

The methylation of the uracil ring can be a complex process, as alkylation can occur at the N1, N3, and O2, O4 positions. To achieve the desired 3,5,6-trimethyluracil, a sequential and controlled methylation strategy is necessary. The N-methylation of uracils is often carried out using alkylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The choice of base, solvent, and temperature plays a crucial role in determining the yield and the ratio of N1 to N3 alkylation products. researchgate.net

For the C5-methylation, a different approach is required. One possible route involves the functionalization of the C5 position of a pre-methylated uracil derivative, followed by the introduction of a methyl group.

Research into the optimization of N-alkylation of uracil derivatives has shown that various factors can significantly influence the outcome of the reaction. For instance, a study on the N-alkylation of uracil derivatives using different bases and solvents under microwave irradiation highlighted the efficiency of this method. researchgate.net Another study focused on optimizing the conditions for the synthesis of uracil derivatives in a one-pot reaction, noting that the choice of an inorganic base in DMF gave the best conversion rates. researchgate.net

Table 2: Optimization of N-Alkylation Conditions for Uracil Derivatives

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
6-ChlorouracilBenzyl bromideK₂CO₃DMFRoom Temp.High researchgate.net
Uracil DerivativeMethyl iodideVariousVariousVariousModerate-High
6-MethyluracilAlkyl halidesNaOHDMFA50-7037-77.3 cyberleninka.ru

Note: This table presents a summary of findings from various studies on the N-alkylation of uracil derivatives. Specific optimization data for the direct synthesis of 3,5,6-trimethyluracil is inferred from these general principles.

The synthesis of 1,3,5,6-tetramethyluracil from 6-methyluracil would involve a similar multi-step methylation process, where the conditions for each step would need to be carefully optimized to achieve a high yield of the final product.

Computational and Theoretical Investigations of Uracil, 3,5,6 Trimethyl

Electronic Structure and Quantum Chemical Characterization

Quantum chemical methods are essential for elucidating the fundamental electronic properties of methylated uracils. These approaches range from the widely used Density Functional Theory (DFT) for ground state properties to high-level ab initio methods for benchmark thermochemical accuracy.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules like 3,5,6-trimethyluracil. DFT methods, such as those employing the B3LYP exchange-correlation functional, are used to optimize molecular geometries and explore the potential energy surface. nih.gov These calculations provide crucial information on ground state properties, including bond lengths, bond angles, and electronic configuration. nsf.gov

For uracil (B121893) and its derivatives, DFT calculations have been systematically used to study structural tautomer interconversion and the effects of hydration. nih.gov By analyzing the optimized geometries, researchers can understand how methylation at the N3, C5, and C6 positions influences the planarity of the pyrimidine (B1678525) ring and the distribution of electron density. These theoretical studies are fundamental for interpreting experimental data and predicting the molecule's reactivity and interaction with its environment.

For highly accurate energy predictions, particularly thermochemical properties, high-level ab initio methods are employed. Gaussian-n (Gn) theories, such as Gaussian-3 (G3) and Gaussian-4 (G4), are composite methods designed to approximate the results of computationally expensive calculations with high accuracy. acs.org These methods have been successfully applied to various methylated uracil systems to determine their gas-phase enthalpies of formation. acs.orgresearchgate.netumsl.edu

G4 theory, an improvement upon G3, involves several components, including an extrapolation to the Hartree-Fock limit and the use of the CCSD(T) method for the highest level of correlation. acs.org Studies on related compounds, such as 1,3,5-trimethyluracil and 1,3,5,6-tetramethyluracil, have shown excellent agreement between G4-calculated enthalpies of formation and experimental values, often within chemical accuracy. acs.orgumsl.edu This robust agreement validates the use of these methods for predicting the properties of other methylated uracils, including the 3,5,6-trimethyl- isomer. The performance of G4 and related methods has been evaluated for a wide range of molecules, confirming their reliability for thermochemical predictions. researchgate.netnih.gov

Conformational Analysis and Tautomerism in Methylated Uracil Systems

Methylation can significantly influence the conformational landscape and tautomeric equilibria of the uracil ring system. Computational methods are indispensable for exploring these aspects, providing data on the relative stabilities of different forms and the dynamics of their interconversion.

Uracil and its derivatives can exist in different tautomeric forms, primarily the canonical diketo form and various keto-enol forms. libretexts.orgyoutube.com Computational studies consistently show that for uracil and its simple methylated analogues in the gas phase, the diketo tautomer is preponderantly the most stable form. acs.orgnih.govnih.gov This stability is largely attributed to the high strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

Theoretical calculations using methods like DFT and MP2 allow for the precise determination of the relative energies and Gibbs free energies of these tautomers. nih.govacs.org While the diketo form dominates, the presence of specific substituents or environmental effects like solvent interaction can alter the equilibrium. nih.govnih.gov For instance, intramolecular hydrogen bonding in certain enol forms can provide additional stabilization. youtube.commasterorganicchemistry.com Computational analysis of the energy barriers for proton transfer between tautomers helps to elucidate the dynamics of their interconversion. researchgate.netacs.org

During certain biochemical reactions, such as reduction, the uracil ring can be converted into a non-aromatic 5,6-dihydrouracil intermediate. Unlike the planar uracil ring, the saturated dihydrouracil (B119008) ring is puckered. Computational conformational analysis is used to determine the preferred ring conformations of these intermediates. researchgate.netnih.gov

The geometry of a six-membered ring like dihydrouracil can be described by various conformations, including chair, boat, twist-boat, and half-chair forms. The specific conformation adopted by a dihydrouracil intermediate of a methylated uracil depends on the substitution pattern. Ring puckering can be quantitatively analyzed using Cremer-Pople parameters, which provide a coordinate system to describe the exact shape and degree of puckering in N-membered rings. nih.gov These computational tools are crucial for understanding the structure of reaction intermediates and how substituents like methyl groups dictate conformational preferences, which can, in turn, influence the subsequent steps in a reaction pathway.

Thermochemical Properties Derived from Computational Approaches

Computational chemistry provides a powerful and often essential route to obtaining reliable thermochemical data, such as enthalpies of formation, for molecules where experimental measurements are challenging. nsf.gov High-accuracy composite methods are particularly valuable in this regard.

An extensive theoretical study using G3 and G4 quantum-chemical methods has been performed for all possible methylated uracils, yielding their gas-phase enthalpies of formation at 298.15 K. acs.orgresearchgate.net The results for studied compounds like 5,6-dimethyluracil and 1,3,5-trimethyluracil show a very strong correlation with experimentally determined values, validating the computational approach. acs.orgumsl.edu These calculations allow for a systematic analysis of the energetic effects of methylation at different positions on the uracil ring. umsl.edu The data generated from these high-level ab initio calculations serve as a benchmark for assessing other computational methods and for developing group additivity schemes to estimate properties of more complex molecules. nih.gov

Table 1. Calculated and Experimental Gas-Phase Enthalpies of Formation (ΔfHo(g)) at 298.15 K for Selected Methylated Uracils (kJ·mol−1)
CompoundG4 Calculated ΔfHo(g)Experimental ΔfHo(g)Reference
5,6-Dimethyluracil-375.9-376.2 ± 2.6 acs.org
1,3,5-Trimethyluracil-355.4-355.9 ± 3.0 acs.org
1,3,5,6-Tetramethyluracil-381.9-381.7 ± 2.8 acs.org
Uracil-297.8-298.1 ± 0.6 researchgate.net
Thymine (B56734) (5-Methyluracil)-337.8-337.6 ± 0.9 researchgate.net

Prediction of Standard Molar Enthalpies of Formation and Sublimation

High-level quantum chemical methods, such as G3 and G4 theories, have been successfully employed to calculate the gas-phase enthalpies of formation for a series of methylated uracils with high accuracy. These methods involve a series of ab initio molecular orbital calculations to approximate the total energy of a molecule, from which the enthalpy of formation can be derived. For instance, the G4-calculated gas-phase enthalpies of formation for various methylated uracils have shown excellent agreement with experimental data, where available.

The standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) can be determined from the energy of combustion, measured by static bomb combustion calorimetry. The enthalpy of sublimation, which is the energy required for a substance to transition from the solid to the gas phase, can then be obtained by subtracting the crystalline phase enthalpy of formation from the gas-phase enthalpy of formation. Experimental determination of sublimation enthalpies often utilizes the transpiration method.

Based on the systematic study of other trimethylated and tetramethylated uracils, the energetic parameters for 3,5,6-trimethyluracil can be predicted. The following table presents the experimental and calculated thermochemical data for closely related compounds, which can serve as a basis for estimating the properties of 3,5,6-trimethyluracil.

CompoundExperimental ΔfHm°(cr) (kJ·mol⁻¹)Experimental ΔsubHm° (kJ·mol⁻¹)Experimental ΔfHm°(g) (kJ·mol⁻¹)G4-Calculated ΔfHm°(g) (kJ·mol⁻¹)
1,3,5-Trimethyluracil -460.5 ± 2.9104.6 ± 1.0-355.9 ± 3.0-357.6
1,3,5,6-Tetramethyluracil -487.3 ± 2.7105.6 ± 0.8-381.7 ± 2.8-382.7
5,6-Dimethyluracil -484.7 ± 2.5108.5 ± 0.8-376.2 ± 2.6-376.9

Data sourced from a thermochemical study on methylated uracils.

Free-Wilson Analysis of Methylation Contributions to Energetic Parameters

In this analysis, the calculated enthalpy of formation is expressed as a sum of the contributions of the parent molecule (uracil) and the substituent groups (methyl groups at specific positions). The model can be represented by the following equation:

ΔfHm°(g) = μ + ΣaiXi

where:

ΔfHm°(g) is the calculated gas-phase enthalpy of formation of a given methylated uracil.

μ is the average contribution of the uracil ring.

ai is the contribution of the methyl group at position i.

Xi is an indicator variable, which is 1 if a methyl group is present at position i and 0 otherwise.

A study performing a Free-Wilson analysis on G4-calculated enthalpies of formation for all possible methylated uracils has provided the following contributions for methylation at each position of the uracil ring.

Position of MethylationContribution to ΔfHm°(g) (kJ·mol⁻¹)
N1-22.3
N3-20.6
C5-46.7
C6-41.3

Data represents the contribution of a methyl group at a specific position to the gas-phase enthalpy of formation of uracil.

Using these values, one can estimate the gas-phase enthalpy of formation for 3,5,6-trimethyluracil.

Molecular Dynamics and Advanced Simulation Studies

While specific molecular dynamics (MD) and advanced simulation studies for 3,5,6-trimethyluracil are not extensively documented in the provided search results, the behavior of other uracil derivatives in various environments has been a subject of computational investigation. These studies provide a framework for understanding how 3,5,6-trimethyluracil might behave in similar conditions.

Influence of Solvent Environments on Molecular Properties and Reactivity

The properties and reactivity of uracil derivatives can be significantly influenced by the solvent environment. Computational studies on other uracil derivatives, such as cytosine and its methylated forms, have utilized methods like the Solvation Model on Density (SMD) to explore these effects in solvents like water, dimethyl sulfoxide (B87167) (DMSO), n-octanol, and chloroform.

These studies have shown that the stability of different conformers can change with the polarity of the solvent. For instance, in cytidine, a related nucleoside, the syn conformer is more stable in the gas phase, while the anti conformer is favored in all tested solvents. It is also observed that molecular properties such as the dipole moment, polarizability, and solvation free energy are highly dependent on the solvent. For 3,5,6-trimethyluracil, it can be anticipated that its solubility and reactivity will be similarly modulated by the solvent's properties, with more polar solvents likely leading to greater solvation free energies.

Detailed Analysis of Intermolecular and Intramolecular Interactions in Various Media

The intermolecular and intramolecular interactions of uracil derivatives are critical to their structural integrity and function. Uracil and its derivatives are capable of forming hydrogen bonds, which are fundamental to the structure of nucleic acids. The methylation at the N3 position in 3,5,6-trimethyluracil would preclude it from acting as a hydrogen bond donor at this site, which would alter its hydrogen bonding capabilities compared to unsubstituted uracil.

Computational methods such as Hirshfeld surface analysis and 2D fingerprint plots are used to investigate intermolecular interactions in the solid state. These analyses can quantify the contributions of different types of interactions, such as hydrogen bonds and π-π stacking, to the stability of the crystal lattice. For methylated uracils, van der Waals forces and hydrophobic interactions due to the methyl groups also play a significant role in their packing and interactions with other molecules. In different media, the balance of these interactions will shift. In aqueous solutions, hydrophobic interactions will likely drive the aggregation of 3,5,6-trimethyluracil molecules, while in nonpolar solvents, dipole-dipole interactions may be more dominant.

Molecular Interactions and Supramolecular Assembly of Uracil, 3,5,6 Trimethyl and Derivatives

Hydrogen Bonding Networks

Hydrogen bonds are a primary directional force in the self-assembly of uracil (B121893) derivatives. The specific patterns and strengths of these bonds are highly dependent on the substitution pattern of the uracil ring.

In the solid state, uracil derivatives commonly form extensive hydrogen-bonding networks. Intermolecular N-H···O=C hydrogen bonds are a characteristic feature, creating robust two-dimensional sheets or other complex architectures. For instance, in the crystal structure of 6-amino-1,3-dimethyluracil, a related compound, each molecule engages in N-H···O=C hydrogen bonding with neighboring molecules, resulting in O···N distances of 2.894 Å and 2.904 Å. researchgate.net

The potential for intramolecular hydrogen bonds also exists, particularly when suitable donor and acceptor groups are in close proximity. nih.govrsc.orgnih.gov Computational studies on substituted uracil derivatives show that while intermolecular hydrogen bonds often dominate in stabilizing crystal structures, intramolecular bonds can significantly influence the conformation and stability of individual molecules. nih.govmdpi.com For example, the formation of a strong intramolecular hydrogen bond in a 5-NO2 substituted dienol tautomer of uracil was shown to significantly stabilize that form. nih.gov The balance between intra- and intermolecular bonding can be modulated by the molecular environment and the presence of competing interactions. rsc.orgmdpi.com

Methyl groups, such as those in 3,5,6-trimethyluracil, play a crucial role in modulating hydrogen bond characteristics. While not directly participating in hydrogen bonding, their electronic and steric effects can alter the properties of the uracil ring and adjacent functional groups.

Methylation can enhance the stability of hydrogen-bonded complexes. researchgate.net The electron-donating nature of methyl groups can increase the electron density on the pyrimidine (B1678525) ring, potentially strengthening the hydrogen bond acceptor capability of the carbonyl oxygens. researchgate.net Studies comparing thymine (B56734) (5-methyluracil) and uracil have shown that the methyl group contributes to the stability of base pairs, in part by enhancing hydrogen bonding interactions. researchgate.netchemicalbook.com This enhancement is attributed to the delocalization of the methyl electronic system into the hydrogen bond region. researchgate.net Furthermore, the steric bulk of methyl groups can influence the geometry of the hydrogen bonds, directing the self-assembly process and preventing certain packing arrangements while favoring others. ruc.dk

Halogen Bonding Interactions in Cocrystalline Architectures of Uracil Derivatives

Halogen bonding has emerged as a significant tool for constructing supramolecular assemblies. nih.govnih.govdntb.gov.uacsic.esscimarina.org In this interaction, a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base, such as the carbonyl oxygen of a uracil derivative.

Halogen Bond Parameters in Uracil Derivative Cocrystals
Uracil Derivative Halogen Bond Donor
Thymine (THY)1,2,4,5-tetrafluoro-3,6-diiodobenzene
1-Ethyluracil (1ETURA)1,2,4,5-tetrafluoro-3,6-diiodobenzene
5-Fluorouracil (B62378) (5FU)1,2,4,5-tetrafluoro-3,6-diiodobenzene
This table presents data from cocrystals of various uracil derivatives, illustrating the typical geometry of halogen bonds.

Stacking Interactions in Ordered Aggregates or Polymeric Systems Comprising Methylated Uracil Rings

Pi (π)-stacking interactions are another critical non-covalent force, particularly important in systems containing aromatic rings like uracil. These interactions involve the face-to-face or edge-to-face arrangement of the pyrimidine rings.

Computational Modeling of Non-Covalent Interactions

Computational chemistry provides powerful tools for understanding the non-covalent interactions of 3,5,6-trimethyluracil at an atomic level. nih.govdntb.gov.uanih.govacs.org Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to optimize geometries and calculate interaction energies. researchgate.netruc.dk

These computational approaches allow for the detailed analysis of hydrogen bonds, halogen bonds, and stacking interactions. nih.govdntb.gov.ua For example, DFT calculations have been used to analyze halogen bonding assemblies in uracil cocrystals. dntb.gov.ua The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are frequently used to characterize and visualize weak interactions, providing insights into bond critical points and electron density distribution. nih.govmdpi.comdntb.gov.ua For studying ligand binding, more advanced methods like Monte Carlo Free Energy Perturbation (MC/FEP) can compute the change in binding free energy upon chemical modification, such as the addition of a methyl group. nih.gov

Computational Method Application in Studying Uracil Derivatives
Density Functional Theory (DFT)Geometry optimization, interaction energies, analysis of halogen and hydrogen bonds. nih.govdntb.gov.ua
Møller-Plesset (MP2)High-accuracy calculation of interaction energies for hydrogen bonding and stacking. researchgate.netruc.dk
Atoms in Molecules (QTAIM)Characterization of intra- and intermolecular bonds by analyzing electron density topology. nih.govmdpi.comdntb.gov.ua
Non-Covalent Interaction (NCI) PlotVisualization of non-covalent interaction regions in 3D space. nih.govdntb.gov.ua
Monte Carlo Free Energy Perturbation (MC/FEP)Calculation of relative binding free energies of ligands to proteins. nih.gov
This table summarizes common computational methods and their applications in the study of non-covalent interactions in uracil derivatives.

Theoretical Frameworks for Ligand-Target Binding Interactions

The principles governing how 3,5,6-trimethyluracil and its derivatives interact with biological targets like enzymes and receptors are rooted in the same non-covalent forces that direct their self-assembly. The specific arrangement and contribution of these forces determine binding affinity and selectivity.

A theoretical analysis of methyl derivatives of uracil binding to the active site of ribonuclease S showed that the most favorable orientation involves the formation of specific hydrogen bonds with amino acid residues like Thr-45 and Ser-123. nih.gov The study noted that methylation at position 3 of the pyrimidine cycle influences the base's orientation within the protein's field. nih.gov The methyl group at position 5 (analogous to thymine) is particularly important in DNA-protein interactions, where it often makes direct van der Waals contacts within the major groove of DNA, contributing to binding affinity. nih.gov Uracil interference assays, which substitute thymine with uracil, have demonstrated that the absence of this 5-methyl group can significantly interfere with protein binding, highlighting its importance. nih.gov

Computational studies on p38α MAP kinase inhibitors revealed that the addition of a methyl group can improve binding affinity by over 200-fold, corresponding to a free energy gain of more than 3 kcal/mol. nih.gov This significant enhancement is often due to the methyl group displacing an energetically unfavorable water molecule from a hydrophobic pocket upon binding, leading to a large favorable change in the free energy of binding. nih.gov Therefore, the binding of methylated uracils is a complex event where hydrogen bonding, hydrophobic effects, and stacking interactions collectively contribute to the recognition and binding process. researchgate.net

Biochemical Relevance and Mechanistic Studies Non Clinical of Trimethylated Uracil Derivatives

Investigation of Uracil (B121893) Catabolism Pathways and Derivatives

General Pyrimidine (B1678525) Degradation Pathways Involving Uracil

The breakdown of pyrimidine nucleotides, including uracil, is a fundamental biochemical process. Unlike purine (B94841) degradation, which can lead to the accumulation of uric acid and associated health issues, the catabolism of pyrimidines results in water-soluble end products that are generally non-toxic under normal physiological conditions. creative-proteomics.com This process primarily occurs in the liver and involves a series of enzymatic steps to break down pyrimidine nucleotides into smaller, reusable or excretable components. creative-proteomics.com

There are two main pathways for pyrimidine catabolism:

Reductive Pathway: This is the most common pathway in a wide range of organisms, from bacteria to humans. pnas.orgpnas.org In this pathway, uracil is degraded to β-alanine, carbon dioxide, and ammonia (B1221849) through the sequential action of three enzymes:

Dihydropyrimidine dehydrogenase (DPD): This enzyme initiates the pathway by reducing uracil to dihydrouracil (B119008). creative-proteomics.comnih.gov

Dihydropyrimidinase: This enzyme hydrolyzes dihydrouracil to N-carbamyl-β-alanine. nih.gov

β-ureidopropionase: This final enzyme cleaves N-carbamyl-β-alanine to produce β-alanine, CO₂, and ammonia. creative-proteomics.comnih.gov The resulting β-alanine can be used in the synthesis of coenzyme A or excreted. creative-proteomics.com

Oxidative Pathway: This less common pathway has been identified in some bacteria. pnas.orgpnas.org It results in the formation of urea (B33335) and malonic acid from uracil. pnas.orgpnas.org

A third, more recently discovered pathway, known as the Rut pathway , has been identified in Escherichia coli. asm.org This pathway is notable because it allows the organism to utilize both nitrogen atoms from the pyrimidine ring. pnas.org The Rut pathway involves a series of proteins (RutA-G) that ultimately degrade uracil into 3-hydroxypropionic acid, releasing ammonium (B1175870) in the process. pnas.orgasm.org

The primary functions of uracil catabolism include maintaining the balance of pyrimidine nucleotides (homeostasis) and recycling nitrogen for general metabolic use, particularly under conditions of nitrogen limitation. nih.gov

Enzymatic Transformations and their Specificity for Uracil Derivatives (e.g., Dihydropyrimidine Dehydrogenase)

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the reductive catabolism of pyrimidines, including uracil and its derivatives. nih.govcancernetwork.com This enzyme catalyzes the NADPH-dependent reduction of the C5-C6 double bond in uracil and thymine (B56734), converting them to their corresponding 5,6-dihydropyrimidines. nih.govreactome.org

The specificity of DPD for uracil and its derivatives is of significant clinical interest, particularly in the context of cancer chemotherapy. The widely used anticancer drug, 5-fluorouracil (B62378) (5-FU), is a uracil analog. Over 85% of administered 5-FU is rapidly broken down by DPD into its inactive metabolite, 5-fluoro-5,6-dihydrouracil (5-FUH₂), in an essentially irreversible reaction. cancernetwork.com This rapid degradation can significantly impact the therapeutic efficacy of 5-FU.

The binding of pyrimidine substrates to DPD induces a conformational change in the enzyme, involving the closure of an active site loop. nih.gov This positions a critical cysteine residue (C671) for catalysis. nih.gov Mutational studies have identified key amino acid residues involved in substrate recognition and catalysis. For instance, the residue S670 is important for substrate recognition, while the deprotonation of H673 is necessary for the closure of the active site loop. nih.gov

The activity of DPD can be modulated by various inhibitors. For example, uracil itself can act as a competitive inhibitor of DPD when present in excess, prolonging the half-life of 5-FU. cancernetwork.com This principle is utilized in the formulation of the oral fluoropyrimidine drug UFT, which combines tegafur (B1684496) (a 5-FU prodrug) with uracil in a 4:1 molar ratio. cancernetwork.comnih.gov Other DPD inhibitors, such as ethynyluracil and 3-cyano-2,6-dehydropyrimidine, are also being investigated to improve the efficacy of fluoropyrimidine-based chemotherapies. cancernetwork.com

The table below summarizes the key enzymes involved in the primary uracil catabolism pathway and their functions.

EnzymeAbbreviationFunction
Dihydropyrimidine DehydrogenaseDPDReduces uracil to dihydrouracil. creative-proteomics.comnih.gov
DihydropyrimidinaseDHPHydrolyzes dihydrouracil to N-carbamyl-β-alanine. nih.govnih.gov
β-ureidopropionaseCleaves N-carbamyl-β-alanine to β-alanine, CO₂, and ammonia. creative-proteomics.comnih.gov

Mechanistic Exploration of Antioxidant and Prooxidant Activities of Methylated Uracils

Radical Scavenging Mechanisms and Electron Transfer Processes (e.g., DPPH test)

Methylated uracils can exhibit antioxidant activity through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity. mdpi.com In this test, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to the corresponding hydrazine, resulting in a color change that can be measured spectrophotometrically. nih.gov

The primary mechanisms by which antioxidants scavenge radicals are through hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical, while in the SET mechanism, an electron is transferred from the antioxidant to the radical. nih.gov For many phenolic antioxidants, the ability to donate a hydrogen atom from a hydroxyl group is a key determinant of their radical scavenging capacity. researchgate.net

The antioxidant activity of uracil derivatives can be influenced by the presence and position of various substituents. For example, the introduction of a thiazole (B1198619) ring to a 2-thiouracil (B1096) derivative has been shown to enhance its antioxidant activity by increasing its electron donor capacity. nih.gov Even though the thiazole ring does not have a proton to donate, its electron-rich nature allows it to stabilize the DPPH radical through electron donation. nih.gov

It is important to note that some antioxidants can also act as prooxidants under certain conditions. nih.gov For instance, in the presence of transition metals or at high concentrations, reducing agents can generate superoxide (B77818) radicals and hydrogen peroxide, leading to the formation of more reactive oxygen species. nih.gov

Structure-Activity Relationships: Correlation with Substituent Effects (e.g., proton-donor groups at C-5)

The antioxidant activity of uracil derivatives is closely linked to their molecular structure. The type and position of substituents on the uracil ring can significantly influence their radical scavenging ability.

One of the most critical factors is the presence of proton-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups. The ability of a compound to donate a hydrogen atom is a key factor in its antioxidant activity. nih.gov For example, in flavonoids, the number and position of hydroxyl groups are major determinants of their antioxidant capacity. nih.gov

Studies on various substituted compounds have revealed several key structure-activity relationships:

Electron-donating groups: The presence of electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), on an aromatic ring can enhance antioxidant activity. nih.gov These groups increase the electron density on the ring, making it easier for the compound to donate an electron to a radical. nih.gov

Electron-withdrawing groups: Conversely, electron-withdrawing groups, like halogens (e.g., -Cl, -F), tend to decrease antioxidant activity. nih.gov

Glycosylation: The addition of a sugar moiety (glycosylation) to a flavonoid has been shown to decrease its antioxidant activity. nih.gov This is because the hydroxyl groups of the sugar ring are not effective at scavenging radicals due to the lack of a conjugated system for electron delocalization. nih.gov

Methylation of hydroxyl groups: Methylation of the hydroxyl groups in quercetin, a flavonoid, leads to a significant reduction in its antioxidant activity. researchgate.net This highlights the importance of free hydroxyl groups for radical scavenging.

In the context of uracil derivatives, the introduction of substituents at the C-5 position can modulate their electronic properties and, consequently, their antioxidant potential. The presence of a proton-donor group at this position could potentially enhance the radical scavenging capacity of the molecule.

The following table provides a general overview of the effect of different substituents on the antioxidant activity of aromatic compounds.

Substituent TypeEffect on Antioxidant ActivityRationale
Electron-Donating Groups (e.g., -OH, -NH₂, -OCH₃, -CH₃)IncreaseEnhance electron density, facilitating electron or hydrogen donation. nih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -COOH, Halogens)DecreaseReduce electron density, making electron or hydrogen donation more difficult. nih.gov
Glycosidic LinkagesDecreaseThe sugar moiety's hydroxyl groups are less effective radical scavengers. nih.gov

Theoretical Studies on Reactivity with Endogenous Reactive Species (e.g., Hydroxyl Radicals)

Theoretical studies, often employing density functional theory (DFT), provide valuable insights into the reactivity of uracil and its derivatives with endogenous reactive species like the hydroxyl radical (•OH). nih.govresearchgate.net The hydroxyl radical is a highly reactive oxygen species that can damage DNA and RNA by adding to the C5=C6 double bond of pyrimidine bases. nih.gov

Computational studies have shown that the addition of the hydroxyl radical to the C5 position of uracil is thermodynamically and kinetically more favorable than addition to the C6 position. nih.govresearchgate.net This is consistent with experimental observations. nih.gov The energy barrier for •OH addition to the C5 and C6 positions is very low, typically less than 1 kcal/mol, while the barrier for hydrogen abstraction from the N1 or N3 positions is significantly higher, around 9.5 kcal/mol. researchgate.net

The presence of a substituent, such as a ribose sugar in uridine, can influence the reactivity. The steric hindrance from the ribose ring makes the addition of the hydroxyl radical to the C6 position more difficult, further favoring addition at the C5 position. rsc.org

These theoretical investigations are crucial for understanding the mechanisms of oxidative damage to nucleic acids and can aid in the design of compounds that can protect against such damage. rsc.org For instance, theoretical studies have explored the photochemistry of the uracil-hydroxyl radical adducts, suggesting potential mechanisms for the photoinduced regeneration of the original uracil base, which could be a protective mechanism against RNA damage. nih.gov

Modulation of Enzyme Activity by Uracil Derivatives: Insights into Binding and Inhibition Mechanisms

While specific biochemical data on the enzymatic modulation by 3,5,6-trimethyluracil is not extensively documented in publicly available research, the broader class of methylated uracil derivatives has been the subject of numerous studies. These investigations provide valuable insights into how modifications to the uracil scaffold, including methylation, influence interactions with various enzymes. By examining these related compounds, we can infer potential mechanisms of action and binding modes that could be relevant to trimethylated uracils.

Research into methylated uracil derivatives has revealed their capacity to act as inhibitors of several key enzymes, playing roles in neurotransmission, nucleotide metabolism, and other vital cellular processes. The position and nature of the substituents on the uracil ring are critical determinants of their inhibitory potency and selectivity.

Enzyme Inhibition by Methylated Uracil Derivatives

Studies have demonstrated that derivatives of uracil can inhibit a range of enzymes with varying degrees of efficacy. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Another important parameter is the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme.

One significant area of investigation has been the development of 6-methyluracil (B20015) derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. kazangmu.runih.govnih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. kazangmu.runih.gov Research has shown that certain 6-methyluracil derivatives can act as potent, reversible, and mixed-type inhibitors of AChE. nih.gov

For instance, a series of 1,3-bis[ω-(substituted benzylethylamino)alkyl]-6-methyluracil derivatives have been synthesized and evaluated for their AChE inhibitory activity. kazangmu.runih.gov Molecular modeling studies suggest that these compounds can act as bifunctional inhibitors, binding to both the catalytic active site and the peripheral anionic site of the enzyme. kazangmu.runih.govresearchgate.net This dual binding is thought to contribute to their high inhibitory potency.

The following table summarizes the inhibitory activities of selected methylated uracil derivatives against various enzymes:

CompoundTarget EnzymeIC₅₀KᵢInhibition TypeSource
1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (3d)Human Acetylcholinesterase (hAChE)5 ± 0.5 nM nih.govnih.gov
6-methyluracil derivative (compound 35)Acetylcholinesterase (AChE)5 ± 0.5 nM nih.gov
1-[(5-Chloro-2,4-dihydroxypyrimidin-6-yl)methyl]pyridinium chlorideThymidine (B127349) PhosphorylaseMore potent than 6-amino-5-bromouracil nih.gov
5-DiazouracilDihydrouracil Dehydrogenase (liver enzyme)3 µM nih.gov
ThymidineDihydrouracil Dehydrogenase80 µM nih.gov
ThymineDihydrouracil Dehydrogenase80 µM nih.gov

Note: The table presents a selection of data from various studies and is not exhaustive. Direct comparisons of IC₅₀ values should be made with caution due to variations in experimental conditions.

Binding and Inhibition Mechanisms

The mechanism by which uracil derivatives inhibit enzymes is closely tied to their chemical structure. The presence of methyl groups and other substituents can influence the molecule's size, shape, and electronic properties, thereby affecting how it interacts with the enzyme's active site or allosteric sites.

Competitive Inhibition: In many cases, uracil derivatives act as competitive inhibitors, where the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. This is often observed when the inhibitor has a structure that is similar to the substrate.

Non-competitive and Mixed-type Inhibition: Some uracil derivatives exhibit non-competitive or mixed-type inhibition. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate. nih.gov

Insights from Structural Studies: Molecular modeling and structural biology techniques have provided detailed pictures of how uracil derivatives bind to their target enzymes. For example, in the case of AChE, modeling has shown that 6-methyluracil derivatives can span the active site gorge of the enzyme, interacting with key amino acid residues at both the catalytic and peripheral sites. kazangmu.runih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, all of which contribute to the stability of the enzyme-inhibitor complex.

The methylation pattern on the uracil ring is a crucial factor in determining the binding affinity and selectivity. For example, the methyl group at the C6 position of uracil appears to be important for the interaction with the active site of certain enzymes. kazangmu.runih.gov Further substitution at the N1 and N3 positions with various functional groups can modulate the inhibitory activity and pharmacokinetic properties of the compounds. kazangmu.runih.gov

Advanced Spectroscopic and Analytical Characterization of Uracil, 3,5,6 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Uracil (B121893), 3,5,6-trimethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis for Position-Specific Methylation

The specific placement of the three methyl groups on the uracil scaffold is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Each methyl group, being in a unique chemical environment, gives rise to a distinct signal in the NMR spectrum, allowing for unambiguous assignment.

In the ¹H NMR spectrum, one would expect to see three separate singlet signals corresponding to the three methyl groups (N³-CH₃, C⁵-CH₃, and C⁶-CH₃), as they lack adjacent protons to couple with. The N-methyl group typically appears in the 3.0-3.5 ppm range, while the C-methyl groups attached to the double bond would be found further upfield, likely between 1.8 and 2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C2 and C4) are the most deshielded, appearing in the 150-165 ppm region. The signals for the three methyl carbons would be found in the upfield region of the spectrum. The N-methyl carbon is expected around 30-35 ppm, while the C5 and C6 methyl carbons would appear at approximately 10-20 ppm. The olefinic carbons, C5 and C6, would have distinct chemical shifts reflecting their substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Uracil, 3,5,6-trimethyl-

Position Nucleus Predicted Chemical Shift (ppm) Notes
N³-CH₃¹H3.0 - 3.5Singlet, deshielded due to attachment to nitrogen.
C⁵-CH₃¹H1.8 - 2.5Singlet, typical range for a methyl on a C=C bond.
C⁶-CH₃¹H1.8 - 2.5Singlet, similar environment to the C⁵-methyl.
C²=O¹³C150 - 165Carbonyl carbon.
C⁴=O¹³C150 - 165Carbonyl carbon.
C⁵¹³C100 - 115Olefinic carbon, shielded by methyl group.
C⁶¹³C140 - 155Olefinic carbon, deshielded by methyl and adjacent to nitrogen.
N³-CH₃¹³C30 - 35N-alkyl carbon.
C⁵-CH₃¹³C10 - 20C-alkyl carbon.
C⁶-CH₃¹³C10 - 20C-alkyl carbon.

Note: The table presents expected ranges based on general principles and data from similar substituted uracil compounds. Actual experimental values may vary.

Conformational Analysis via NMR Coupling Constants and Chemical Shifts

While the uracil ring itself is largely planar, limiting complex conformational analysis, NMR data can reveal subtle structural details. For Uracil, 3,5,6-trimethyl-, the absence of protons on the ring (at positions 5 and 6) means that proton-proton coupling constants within the ring are not observable. However, long-range couplings, such as between the C5-methyl protons and the C6 carbon, could potentially be observed in specialized 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), further confirming the connectivity. The chemical shifts themselves are sensitive indicators of the electronic environment, which is influenced by the molecule's conformation and intermolecular interactions, such as solvent effects.

Mass Spectrometry (MS) for Molecular Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry is an essential tool for confirming the molecular weight of Uracil, 3,5,6-trimethyl- and for deducing its structure through the analysis of its fragmentation patterns. The molecular formula C₇H₁₀N₂O₂ gives a monoisotopic mass of approximately 154.07 daltons. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Electron Ionization (EI) MS would lead to fragmentation, providing structural clues. The fragmentation of uracil and its alkylated derivatives is well-studied and typically involves characteristic pathways. For 3,5,6-trimethyluracil, expected fragmentation could include:

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z 139) would be a primary indicator of a methyl group.

Loss of isocyanic acid (HNCO): A retro-Diels-Alder (RDA) fragmentation is characteristic of the uracil ring, leading to the loss of a 43 Da fragment.

Loss of CO: Cleavage of a carbonyl group would result in a peak at M-28 (m/z 126).

Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would primarily show the protonated molecule [M+H]⁺ at m/z 155.08, or adducts with sodium [M+Na]⁺ at m/z 177.06 or potassium [M+K]⁺. Tandem MS (MS/MS) experiments on these parent ions can induce fragmentation and provide detailed structural information.

Table 2: Predicted Mass Spectrometry Adducts for Uracil, 3,5,6-trimethyl-

Adduct Formula Calculated m/z
[M+H]⁺[C₇H₁₁N₂O₂]⁺155.08151
[M+Na]⁺[C₇H₁₀N₂O₂Na]⁺177.06345
[M+K]⁺[C₇H₁₀N₂O₂K]⁺193.03739
[M-H]⁻[C₇H₉N₂O₂]⁻153.06695

Source: Predicted data from PubChemLite.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Aggregation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The uracil ring contains a conjugated system of double bonds (a chromophore), which gives rise to characteristic π → π* transitions. Unsubstituted uracil in a neutral aqueous solution typically exhibits a strong absorption maximum (λ_max) around 258-260 nm.

The addition of the three methyl groups to the uracil core is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the λ_max. This is because alkyl groups act as weak auxochromes, slightly perturbing the energy levels of the π orbitals. The λ_max for Uracil, 3,5,6-trimethyl- would therefore be predicted to be slightly above 260 nm.

Deviations from the expected spectrum or changes in absorbance upon varying concentration can be used to study molecular aggregation. The formation of intermolecular hydrogen bonds or π-stacking interactions can alter the electronic environment and thus shift the absorption wavelength or intensity, providing clues about self-association in solution.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of Uracil, 3,5,6-trimethyl- would display characteristic bands confirming its key structural features.

Key expected IR absorption bands include:

C=O Stretching: Two strong absorption bands are expected in the region of 1650-1750 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups (C2=O and C4=O).

C=C Stretching: A band in the 1600-1680 cm⁻¹ region is attributable to the stretching of the C5=C6 double bond within the ring.

C-H Stretching and Bending: Absorptions corresponding to the C-H bonds of the three methyl groups would appear around 2850-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).

Ring Vibrations: The pyrimidine (B1678525) ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹).

Unlike unsubstituted uracil, which shows N-H stretching bands above 3000 cm⁻¹, the spectrum of 3,5,6-trimethyluracil would lack a band for the N3-H stretch, confirming methylation at this position. A band for the remaining N1-H stretch would still be present.

Table 3: Expected Characteristic IR Absorption Bands for Uracil, 3,5,6-trimethyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N1-H Stretch3100 - 3300Medium
C-H Stretch (methyl)2850 - 3000Medium-Weak
C=O Stretch1650 - 1750Strong
C=C Stretch1600 - 1680Medium
C-H Bend (methyl)1375 - 1450Medium

Note: This table is based on characteristic frequencies for uracil and related structures.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are vital for separating Uracil, 3,5,6-trimethyl- from impurities, starting materials, or byproducts, and thus for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A common method would involve reversed-phase HPLC, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water or buffer and a solvent like acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, typically using a UV detector set to the molecule's λ_max (around 260 nm). The area of the peak corresponding to the compound is proportional to its concentration, and the presence of other peaks would indicate impurities. A purity level can be calculated by comparing the area of the main peak to the total area of all peaks.

Gas Chromatography (GC) can also be used, particularly if the compound is thermally stable and sufficiently volatile. The compound would be vaporized and passed through a column, separating it from other components based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector (GC-MS) would provide high sensitivity and structural information on any separated components. For less volatile compounds like uracil derivatives, derivatization (e.g., silylation) might be necessary to increase volatility for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like uracil derivatives, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nist.gov Trimethylsilylation is a common derivatization method where active hydrogen atoms are replaced by trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility. nih.gov

The GC separates the derivatized 3,5,6-trimethyluracil from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. youtube.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.com The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and confirmation. youtube.com

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Uracil Compound

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 250 µm x 0.25 µm) mdpi.com
Carrier GasHelium mdpi.com
Flow Rate1.2 mL/min mdpi.com
Oven Temperature ProgramInitial 40°C (hold 3 min), ramp 5°C/min to 300°C (hold 5 min) mdpi.com
Mass Spectrometer
Ion Source Temperature230°C mdpi.com
Quadrupole Temperature150°C mdpi.com
Ionization ModeElectron Ionization (EI)
Acquisition ModeSCAN/SIM mdpi.com

Note: This table provides a representative set of parameters. Actual conditions may vary depending on the specific instrument and analytical goals.

The fragmentation pattern of the TMS-derivatized 3,5,6-trimethyluracil in the mass spectrometer is crucial for its identification. The fragmentation of trimethylsilyl derivatives often involves characteristic losses of methyl groups (CH3, m/z 15) and the trimethylsilyl group itself. nih.gov Analysis of these fragmentation pathways allows for the unambiguous identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is an exceptionally versatile and sensitive analytical technique ideal for the analysis of non-volatile and thermally labile compounds like 3,5,6-trimethyluracil, without the need for derivatization. nih.gov The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. jddtonline.info

In an LC-MS system, the sample is first injected into an HPLC column, where 3,5,6-trimethyluracil is separated from other matrix components based on its polarity and affinity for the stationary phase. jddtonline.info The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where molecules are ionized, typically using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These methods minimize fragmentation, often preserving the molecular ion, which is crucial for determining the molecular weight of the analyte.

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by allowing for the selection of a specific precursor ion (the molecular ion of 3,5,6-trimethyluracil), its fragmentation in a collision cell, and the detection of specific product ions. emerypharma.com This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex biological matrices. kit.edu

Table 2: Representative LC-MS Parameters for the Analysis of Uracil, 3,5,6-trimethyl-

ParameterValue
Liquid Chromatograph
ColumnC18 reversed-phase or HILIC jddtonline.infokit.edu
Mobile PhaseGradient of water with formic acid and acetonitrile nih.gov
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), positive or negative mode nih.govkit.edu
Capillary Voltage~2.0 - 3.5 kV nih.govkit.edu
Desolvation Temperature~250 - 500°C nih.govkit.edu
Acquisition ModeMultiple Reaction Monitoring (MRM) kit.edu

Note: This table provides a general set of parameters. Optimization is necessary for specific applications.

Kinetic Studies of Chemical Reactions Involving Trimethylated Uracils (e.g., Oxidation Kinetics)

Kinetic studies of chemical reactions involving trimethylated uracils, such as oxidation reactions, are essential for understanding their stability, degradation pathways, and potential biological or environmental fate. These studies typically involve monitoring the concentration of the trimethylated uracil over time in the presence of an oxidizing agent.

The rates of these reactions can be influenced by various factors, including the concentration of reactants, temperature, pH, and the presence of catalysts. For instance, the oxidation of ammonia (B1221849) by certain bacteria involves complex kinetic pathways where intermediates like nitric oxide (NO) and nitrous oxide (N2O) are formed. nih.gov While not directly about trimethylated uracil, these studies highlight the methodologies used to investigate the kinetics of nitrogen-containing compounds.

Table 3: Hypothetical Kinetic Data for the Oxidation of a Trimethylated Uracil

Initial [Trimethylated Uracil] (M)Initial [Oxidant] (M)Initial Rate (M/s)
0.0100.0101.5 x 10⁻⁵
0.0200.0103.0 x 10⁻⁵
0.0100.0206.0 x 10⁻⁵

Note: This table presents hypothetical data to illustrate the principles of a kinetic study. Actual experimental data would be required to determine the specific rate law for the oxidation of 3,5,6-trimethyluracil.

From such data, one could deduce the order of the reaction with respect to each reactant and calculate the rate constant, providing a quantitative measure of the reaction's speed under specific conditions.

Future Directions and Emerging Research Avenues for Uracil, 3,5,6 Trimethyl

Development of Novel Stereoselective Synthetic Pathways for Chiral Methylated Uracils

The creation of uracil (B121893) derivatives with specific three-dimensional arrangements is a burgeoning area of organic synthesis. The development of stereoselective synthetic pathways is crucial for producing chiral methylated uracils, which can exhibit unique biological activities.

Future research will likely focus on the following:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions that introduce methyl groups or other substituents onto the uracil ring. This could involve transition-metal catalysis or organocatalysis to achieve high enantiomeric or diastereomeric purity.

Chiral Auxiliaries: The temporary incorporation of a chiral molecule to guide the stereoselective formation of the desired product. After the key stereocenter is established, the auxiliary can be removed.

Enzymatic Synthesis: Harnessing the inherent stereoselectivity of enzymes to catalyze the formation of chiral uracil derivatives. This biocompatible approach can offer high selectivity under mild reaction conditions.

A notable example in the broader field of uracil synthesis is the stereoselective synthesis of uracil polyoxin (B77205) C conjugates. acs.org In this work, researchers developed a key stereocontrolled step involving the nucleophilic addition of trimethylsilyl (B98337) cyanide to a chiral sulfinimine derived from a protected uridine. acs.org This type of strategic approach to controlling stereochemistry will be instrumental in creating specific isomers of methylated uracils like Uracil, 3,5,6-trimethyl- for pharmacological testing.

Advanced Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. For Uracil, 3,5,6-trimethyl-, this integrated approach can accelerate the prediction and confirmation of its properties and functions.

Key areas for future development include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict the geometric and electronic properties of Uracil, 3,5,6-trimethyl- and its potential interactions with biological targets. Computational studies on related uracil derivatives have explored how different solvents affect molecular properties like dipole moment and reactivity, providing a framework for similar investigations. acs.org

Molecular Docking and Dynamics Simulations: In silico screening of Uracil, 3,5,6-trimethyl- against various protein targets to predict binding affinities and modes of interaction. This can help identify potential biological activities and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of uracil derivatives with their biological activities. These models can then be used to predict the activity of new compounds, including Uracil, 3,5,6-trimethyl-.

The table below illustrates the kind of data that can be generated through computational studies, in this case, focusing on the effect of solvent on the dipole moment of related cytosine compounds. acs.org

CompoundGas PhaseChloroformDMSOn-OctanolWater
Cytosine 7.02 D10.98 D12.82 D12.24 D13.11 D
1-methyl cytosine 4.88 D8.23 D9.94 D9.42 D10.23 D
Cytidine 4.67 D7.43 D8.87 D8.44 D9.17 D

This table is based on data for cytosine derivatives and is illustrative of the types of computational analyses that can be applied to Uracil, 3,5,6-trimethyl-.

Exploration of Undiscovered Bioactivity Mechanisms at the Molecular and Cellular Level

While some uracil derivatives are known for their roles as anticancer and antiviral agents, the specific bioactivities of Uracil, 3,5,6-trimethyl- remain largely unexplored. Future research will need to delve into its potential therapeutic applications and the underlying molecular mechanisms.

Promising avenues of investigation include:

High-Throughput Screening: Testing Uracil, 3,5,6-trimethyl- against a wide array of biological targets, such as enzymes and receptors, to identify novel bioactivities. For instance, recent studies have synthesized and tested new uracil and thiouracil derivatives as potential histone deacetylase (HDAC) inhibitors for cancer treatment. nih.gov

Target Deconvolution: Once a bioactivity is identified, pinpointing the specific molecular target is crucial. This can involve techniques like affinity chromatography, proteomics, and genetic approaches.

Cellular Pathway Analysis: Investigating how Uracil, 3,5,6-trimethyl- affects cellular processes such as cell cycle, apoptosis, and signal transduction. For example, one study found that a particular uracil derivative induced apoptosis in cancer cells, increasing the apoptotic cell population significantly compared to control cells. nih.gov

Epigenetic Modifications: Given that uracil can be incorporated into DNA and is involved in epigenetic regulation, exploring the impact of Uracil, 3,5,6-trimethyl- on these processes is a compelling research direction. nih.gov The dysregulation of uracil in DNA has been linked to genome instability and certain malignancies. nih.gov

Design of Next-Generation Analytical Probes and Detection Methods for Uracil Derivatives

The ability to accurately detect and quantify Uracil, 3,5,6-trimethyl- and related compounds in biological systems is essential for studying their metabolism, distribution, and mechanism of action. The development of novel analytical tools is therefore a critical area of future research.

Key advancements are expected in:

Fluorescent Probes: Designing and synthesizing molecules that exhibit a change in fluorescence upon binding to Uracil, 3,5,6-trimethyl-, enabling its visualization in living cells.

Radiolabeled Tracers: The development of radiolabeled versions of uracil derivatives for use in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov For example, a radiolabeled uracil derivative, 5-iodo-6-[(2-iminoimidazolidinyl)methyl]uracil (IIMU), has been developed as a SPECT probe for the enzyme thymidine (B127349) phosphorylase. nih.gov

Advanced Mass Spectrometry Techniques: Developing more sensitive and specific mass spectrometry-based methods for the absolute quantification of Uracil, 3,5,6-trimethyl- and its metabolites in complex biological matrices.

Biosensors: Creating biosensors that can provide real-time detection of uracil derivatives. These could be based on enzymes, antibodies, or nucleic acid aptamers that specifically recognize the target molecule.

The following table summarizes the effects of siRNA-mediated knockdown of a target protein on the uptake of a radiolabeled uracil probe, demonstrating a method to validate the specificity of such probes. nih.gov

siRNA TransfectionTarget mRNA ExpressionTarget Protein ExpressionCellular Uptake of Probe
TP-specific siRNA 41% of control34% of control66% of control
GAPDH-specific siRNA 29% of control30% of controlNo significant change

This table is based on data for the IIMU probe and illustrates the validation process for next-generation analytical probes.

Q & A

Q. How should researchers validate synthetic intermediates when scaling up 3,5,6-trimethyluracil production?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction progression. Conduct stability-indicating assays (e.g., stress testing under heat/light) for intermediates. Cross-validate purity with orthogonal methods (e.g., melting point, elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.